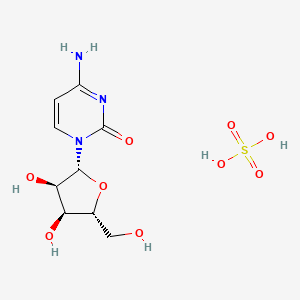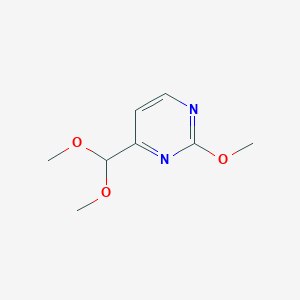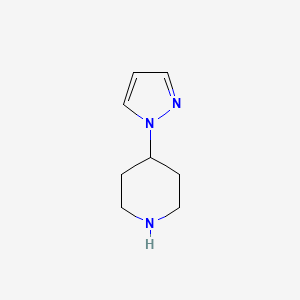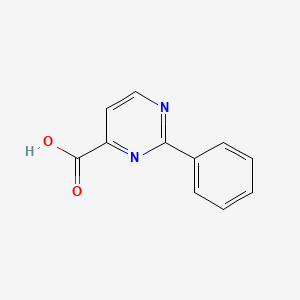
2-Phenylpyrimidine-4-carboxylic acid
Übersicht
Beschreibung
2-Phenylpyrimidine-4-carboxylic acid (CAS Number: 16879-53-1) is a chemical compound with the molecular formula C₁₁H₈N₂O₂ . It falls within the class of pyrimidine derivatives and is characterized by its phenyl group attached to the pyrimidine ring. Here are some key details:
- IUPAC Name : 2-phenyl-4-pyrimidinecarboxylic acid
- Molecular Weight : 200.2 g/mol
- Physical Form : Solid
- Storage Temperature : Sealed in dry conditions at 2-8°C
- Purity : 97%
- Country of Origin : China
Molecular Structure Analysis
The molecular structure of 2-Phenylpyrimidine-4-carboxylic acid consists of a pyrimidine ring with a phenyl group attached to the fourth carbon position. The IUPAC name provides a clear representation of its structure.
Physical And Chemical Properties Analysis
- Solubility : Insoluble in water but may dissolve in organic solvents.
- Melting Point : Not specified in available data.
- Boiling Point : Not specified in available data.
Wissenschaftliche Forschungsanwendungen
Luminescent Lanthanide Frameworks
2-Phenylpyrimidine-4-carboxylic acid has been used in the synthesis of luminescent lanthanide frameworks. These frameworks exhibit unique properties due to different coordination environments of lanthanide ions and show potential for photoluminescence applications (Jia et al., 2014).
Liquid-Crystal Characteristics
This compound has been involved in the synthesis of 5-arylpyrimidine-2-carboxylic acids. Their aryl esters exhibit liquid-crystal characteristics, indicating potential uses in liquid crystal display technologies (Mikhaleva et al., 1986).
Co-crystal Formation
In a study focusing on co-crystal formation, 2-aminopyrimidine molecules were combined with carboxylic acid groups from different phenylenediacetic acid molecules, leading to the formation of hydrogen-bonded chains. This study provides insights into the molecular interactions and structural configurations of these compounds (Chinnakali et al., 1999).
Potential Antimicrobial Agents
Derivatives of 2-phenylpyrimidine-4-carboxylic acid have been synthesized and evaluated as potential antimicrobial agents, showing activity against various pathogenic microorganisms (El-kerdawy et al., 1990).
Phosphodiesterase 4 (PDE4) Inhibitors
This compound has been identified as a phosphodiesterase 4 (PDE4) inhibitor, with derivatives showing significant in vitro and in vivo efficacy. This highlights its potential in treating inflammatory conditions (Goto et al., 2013).
Synthesis of 5-Pyrimidinecarboxylates
The synthesis of various 5-pyrimidinecarboxylates, which could be of interest in pharmaceutical and chemical industries, involves the use of 2-phenylpyrimidine-4-carboxylic acid (Schenone et al., 1990).
Antiallergy Agents
Certain derivatives of 2-phenylpyrimidine-4-carboxylic acid have shown potent antiallergic activity. This provides a basis for the development of new antiallergy medications (Juby et al., 1979).
Adenosine Receptor Antagonists
Carbamate substituted derivatives of this compound have been evaluated as dual adenosine A1 and A2A receptor antagonists, indicating potential therapeutic applications in treating Parkinson's disease (Robinson et al., 2016).
Antimicrobial Evaluation
A study conducted on various derivatives of 2-phenylpyrimidine-4-carboxylic acid revealed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Shastri, 2019).
Safety And Hazards
- Pictograms : GHS07 (Warning)
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).
- Precautionary Statements : Avoid inhalation, skin contact, and eye exposure. Handle with care.
- MSDS : Link to MSDS
Zukünftige Richtungen
Future research could focus on:
- Synthetic Pathways : Investigate efficient synthetic routes for large-scale production.
- Biological Activity : Explore potential pharmacological applications.
- Structural Modifications : Design analogs with improved properties.
Remember that this analysis is based on available data, and further research may provide additional insights. For a more detailed review, consult relevant scientific literature. 🌟
Eigenschaften
IUPAC Name |
2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXFHFYDRRIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617208 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-4-carboxylic acid | |
CAS RN |
16879-53-1 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)
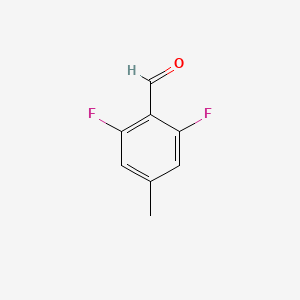
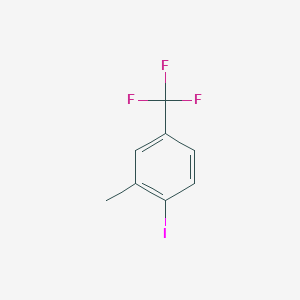
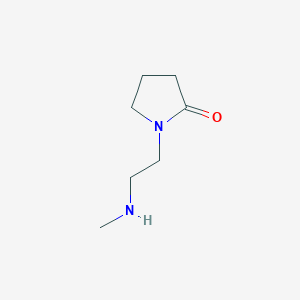
![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)
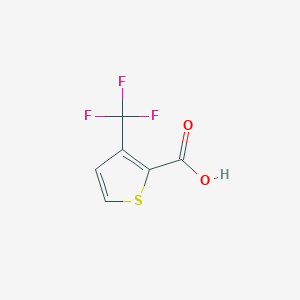
![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)
